PPHP can be synthesized through various chemical reactions, often starting from readily available precursors. Its presence has been noted in studies focusing on the synthesis of novel psychoactive substances, indicating its relevance in both research and potential applications.
PPHP falls under the category of pyrrolidinones, which are cyclic amides containing a pyrrolidine ring. This classification is significant because it influences the compound's chemical behavior and interaction with biological systems.
The synthesis of PPHP typically involves several steps, including:
The synthesis often requires specific reagents and conditions to ensure high yield and purity. Common reagents include:
The molecular structure of PPHP can be represented as follows:
This indicates that PPHP consists of 11 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and one oxygen atom.
The compound's molecular weight is approximately 175.23 g/mol. Its structural formula can be visualized as a pyrrolidinone ring with a phenyl substituent, contributing to its unique properties.
PPHP participates in various chemical reactions, including:
The reaction conditions (e.g., temperature, pH) significantly affect the outcome of these reactions. For instance, hydrolysis may require elevated temperatures and prolonged reaction times for complete conversion.
PPHP's mechanism of action is primarily associated with its interaction with neurotransmitter systems in the brain. It is believed to act as a modulator of certain receptors, influencing neurotransmission and potentially leading to psychoactive effects.
Research indicates that compounds similar to PPHP may exhibit affinity for dopamine and serotonin receptors, suggesting potential applications in treating mood disorders or other neurological conditions.
PPHP has potential applications in various scientific fields:
The Patent Prosecution Highway (PPH) is a strategic framework enabling patent applicants to expedite examination in one jurisdiction (the "Office of Later Examination" or OLE) using favorable results from a corresponding application in another jurisdiction (the "Office of Earlier Examination" or OEE). This system leverages shared examination outcomes to reduce redundancy, enhance efficiency, and promote convergence in patentability assessments across global intellectual property (IP) offices [1] [4].
Core principles underpinning the PPH include:
This framework addresses fragmentation in global IP systems by harmonizing procedural workflows while respecting jurisdictional sovereignty. It mitigates delays caused by repetitive examinations and backlog accumulation, exemplified by the EPO’s reuse of work from 27+ partner offices [1] [7].
Table 1: Global PPH Participation (Selected Jurisdictions)
Region | Participant Offices | Program Type |
---|---|---|
Americas | USPTO (US), CIPO (Canada), INPI (Brazil), SIC (Colombia), INAPI (Chile) | Global PPH, Bilateral |
Asia-Pacific | JPO (Japan), KIPO (Korea), CNIPA (China), IPOS (Singapore), IP Australia | IP5 PPH, Global PPH |
Europe | EPO, UKIPO (UK), DPMA (Germany), PRV (Sweden), APO (Austria) | IP5 PPH, Global PPH |
Middle East | ILPO (Israel), SAIP (Saudi Arabia), MOIC (Bahrain) | Bilateral |
The PPH system originated in 2006 as a bilateral pilot between the USPTO and JPO. Its success spurred multilateral expansions:
Table 2: Milestones in PPH Development
Year | Key Development | Participating Offices |
---|---|---|
2006 | First USPTO-JPO bilateral PPH pilot | 2 |
2014 | IP5 PPH and Global PPH pilots commence | 32 combined |
2020 | EPO makes IP5 PPH permanent | 5 (IP5 offices) |
2023 | Brazil joins Global PPH; USPTO/JPO/KIPO launch PPH eXtra | 40+ Global PPH offices |
The PPH framework targets three primary objectives:
1.3.1 Examination Efficiency
By reusing OEE work products (e.g., prior art searches), OLEs reduce average pendency. For example:
1.3.2 Quality Enhancement
Consistency in patentability assessments is improved through:
1.3.3 Predictability and User Experience
Recent initiatives like PPH eXtra (adopted by USPTO, JPO, KIPO, CNIPA, and APO) set binding targets:
Table 3: PPH Acceleration Metrics (2025 Benchmarks)
Office | Avg. Time to First Action (PPH) | Avg. Actions per PPH Case | Standard Grant Rate | PPH Grant Rate |
---|---|---|---|---|
USPTO | 2.9 months | 1.5 | 74% | 84% |
EPO | 3.1 months | 1.4 | 75% | 82% |
KIPO | 2.8 months | 1.6 | 73% | 86% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7